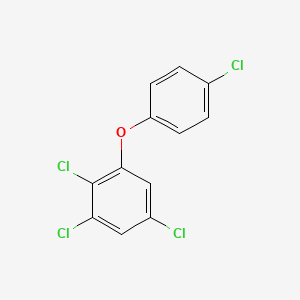

2,3,4',5-Tetrachlorodiphenyl ether

説明

2,3,4',5-Tetrachlorodiphenyl ether (CAS: Not explicitly provided in evidence; referred to as PCDE-63 in Henry’s law data ) is a polychlorinated diphenyl ether (PCDE) with chlorine substitutions at the 2, 3, 4', and 5 positions of its two phenyl rings. PCDEs are environmental contaminants structurally analogous to polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs), but with an ether linkage (-O-) instead of a direct C-C bond or fused ring system.

特性

CAS番号 |

220002-41-5 |

|---|---|

分子式 |

C12H6Cl4O |

分子量 |

308.0 g/mol |

IUPAC名 |

1,2,5-trichloro-3-(4-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H |

InChIキー |

YHQRYZGDQCSHFO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1OC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl |

製品の起源 |

United States |

準備方法

The most common method for preparing ethers, including 2,3,4’,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Industrial production methods may vary, but they generally follow similar principles of ether synthesis.

化学反応の分析

2,3,4’,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

2,3,4',5-テトラクロロジフェニルエーテルは、以下を含む科学研究で様々な用途があります。

化学: 有機合成における試薬として、および分析化学における参照化合物として使用されます。

生物学: 生体に対する潜在的な毒性効果と生物分子との相互作用について研究されています。

医学: 潜在的な健康への影響と環境保健研究における役割を理解するための研究が行われています。

工業: 他の化学物質や材料の生産に使用されており、より良い廃棄物管理の実践を開発するためにその環境への影響が研究されています.

作用機序

2,3,4',5-テトラクロロジフェニルエーテルの作用機序は、アリール炭化水素受容体(AhR)などの分子標的との相互作用を伴います . この相互作用は、遺伝子発現の変化や細胞過程の混乱など、様々な生物学的影響をもたらす可能性があります。関与する特定の経路は、暴露の濃度と期間によって異なります。

類似化合物との比較

Structural Isomers of Tetrachlorodiphenyl Ethers

The position and number of chlorine atoms significantly influence the physicochemical and environmental behavior of PCDEs. Key isomers include:

Key Findings :

- Volatility : PCDE-63 (1.5×10⁻²) is less volatile than PCDE-70 (1.8×10⁻²) but more volatile than PCDE-66 (2.5×10⁻² ), indicating that chlorine substitution at the 3’ position (vs. 4’) reduces volatility.

- Toxicity : PCDE-74 (2,4,4',5-tetrachloro) was tested for genetic activity alongside 2,3,7,8-tetrachlorodibenzofuran (TCDF), though its potency was lower than TCDF in yeast assays .

Brominated Analogues: Tetrabromodiphenyl Ethers

Brominated diphenyl ethers (BDEs), such as 2,3,4',6-tetrabromodiphenyl ether (BDE-21), share structural similarities but exhibit distinct properties due to bromine’s higher molecular weight and electronegativity:

Key Differences :

- Environmental Persistence : BDEs generally exhibit greater persistence in sediments compared to PCDEs due to stronger carbon-bromine bonds .

- Toxicity : BDEs are more extensively studied for endocrine-disrupting effects, whereas PCDEs are less characterized .

Sulfone Derivatives: Tetradifon

Tetradifon (2,4,4',5-tetrachlorodiphenyl sulfone) replaces the ether oxygen with a sulfone group (-SO₂-), altering reactivity and environmental fate:

| Property | Tetradifon | PCDE-63 |

|---|---|---|

| Functional Group | Sulfone (-SO₂-) | Ether (-O-) |

| Application | Acaricide | No commercial use |

| Persistence | High (soil half-life >1 year) | Moderate (data limited) |

Key Insight : The sulfone group in Tetradifon enhances its stability and pesticidal activity but complicates degradation pathways compared to PCDEs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。